molecular formula C9H15N3 B2944707 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 51132-04-8

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B2944707
CAS No.: 51132-04-8
M. Wt: 165.24
InChI Key: MYXOWMNBLNAPGN-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine ring or the ethan-1-amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
  • 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
  • 5H,6H,7H,8H-imidazo[1,2-a]pyrazine

Uniqueness

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This gives it distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXOWMNBLNAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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